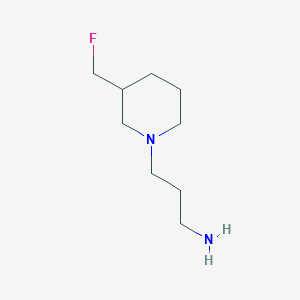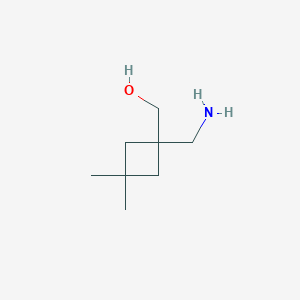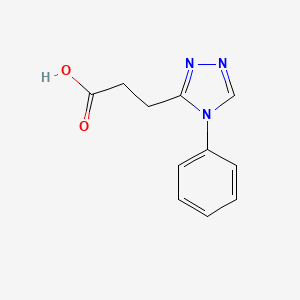
4-Cyclohexyl-3,3-dimethylpyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-Cyclohexyl-3,3-dimethylpyrrolidine”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular formula of “4-Cyclohexyl-3,3-dimethylpyrrolidine” is C12H23N. The molecular weight is 181.32 g/mol. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Enantioselective Synthesis
4-Cyclohexyl-3,3-dimethylpyrrolidine serves as a chiral auxiliary in the enantioselective synthesis of pharmaceuticals. Its rigid structure can induce chirality during the synthesis of bioactive molecules, which is crucial for drugs that require specific stereochemistry to be effective .
Material Science: Polymer Synthesis
In material science, this compound is used as a monomer in polymer synthesis. Its incorporation into polymers can enhance the material’s mechanical properties and thermal stability, making it suitable for high-performance applications .
Biochemistry: Protein Interaction Studies
The pyrrolidine ring is a common motif in bioactive compounds. 4-Cyclohexyl-3,3-dimethylpyrrolidine can be used to mimic these structures in protein interaction studies, helping to elucidate the role of similar compounds in biological systems .
Pharmacology: Drug Design
This compound’s unique structure makes it valuable in drug design, particularly in the development of enzyme inhibitors. Its ability to interact with active sites of enzymes can lead to the creation of new pharmacological agents .
Chemical Synthesis: Catalyst Development
Researchers utilize 4-Cyclohexyl-3,3-dimethylpyrrolidine in the development of catalysts for chemical reactions. Its stable pyrrolidine ring can facilitate various organic transformations, increasing reaction efficiency.
Industrial Applications: Process Optimization
In industrial settings, this compound is explored for process optimization, acting as an intermediate in the synthesis of more complex chemicals. Its stability under various conditions is advantageous for large-scale chemical production .
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
The mode of action of pyrrolidine alkaloids varies depending on the specific compound and target. For example, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For instance, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Result of Action
The result of the action of pyrrolidine alkaloids can vary depending on the specific compound and its targets. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclohexyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFHRTDBSXXZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)






![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)



